molecular formula C19H26N4O2S B12544085 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde CAS No. 153196-63-5

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B12544085
CAS No.: 153196-63-5
M. Wt: 374.5 g/mol
InChI Key: SUMIFAWDVMTGRK-UHFFFAOYSA-N
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Description

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Diazotization and Coupling: The amino group on the phenyl ring undergoes diazotization to form a diazonium salt, which is then coupled with the thiazole derivative to form the azo compound.

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the azo group can yield the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The biological activity of this compound is primarily due to its ability to interact with various molecular targets:

    Enzyme Inhibition: The thiazole ring can inhibit enzymes by binding to their active sites.

    DNA Intercalation: The planar structure of the azo group allows it to intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells by generating ROS, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of a thiazole ring with an azo group and an aldehyde functional group. This unique structure imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

153196-63-5

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[[4-[butan-2-yl(butyl)amino]phenyl]diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C19H26N4O2S/c1-5-7-12-23(14(3)6-2)16-10-8-15(9-11-16)21-22-19-20-18(25-4)17(13-24)26-19/h8-11,13-14H,5-7,12H2,1-4H3

InChI Key

SUMIFAWDVMTGRK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(C=C1)N=NC2=NC(=C(S2)C=O)OC)C(C)CC

Origin of Product

United States

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